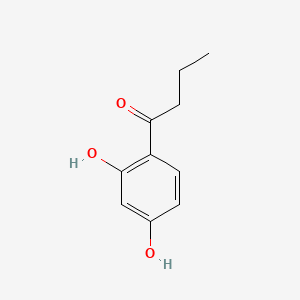

1-(2,4-Dihydroxyphenyl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-3-9(12)8-5-4-7(11)6-10(8)13/h4-6,11,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWADIQGGJLCBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195983 | |

| Record name | 2',4'-Dihydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(2,4-Dihydroxyphenyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4390-92-5 | |

| Record name | 4-Butanoylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4390-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butanoylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4390-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',4'-Dihydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dihydroxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTANOYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN887B5Y9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2,4-Dihydroxyphenyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73 °C | |

| Record name | 1-(2,4-Dihydroxyphenyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-(2,4-Dihydroxyphenyl)butan-1-one synthesis methods

An In-depth Technical Guide to the Synthesis of 1-(2,4-Dihydroxyphenyl)butan-1-one

Introduction

This compound, also known as 4-butyrylresorcinol, is a phenolic ketone that serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.[1][2] Its structure, featuring a butyryl group attached to a resorcinol (1,3-dihydroxybenzene) core, makes it a valuable precursor for compounds like 4-n-butylresorcinol, a potent skin-whitening agent that functions by inhibiting tyrosinase.[3][4] This guide provides a detailed overview of the primary synthetic routes for this compound, focusing on experimental protocols, quantitative data, and reaction pathways for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Methodologies

The principal methods for synthesizing this compound leverage the electron-rich nature of the resorcinol ring. The most prominent and commercially significant methods include:

-

Friedel-Crafts Acylation: The direct acylation of resorcinol with a butyrylating agent using a Lewis acid catalyst.

-

Fries Rearrangement: An intramolecular rearrangement of a resorcinol ester to form the corresponding hydroxy aryl ketone.

-

Houben-Hoesch Reaction: The reaction of resorcinol with a nitrile in the presence of an acid catalyst.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most direct and widely utilized method for preparing this compound.[3] This electrophilic aromatic substitution involves reacting resorcinol with an acylating agent, such as butyric acid, butanoyl chloride, or butyric anhydride, catalyzed by a Lewis acid (e.g., zinc chloride, aluminum chloride, boron trifluoride).[3][5][6][7] The use of butyric acid is often preferred from a green chemistry perspective as the only byproduct is water.[8]

Reaction Pathway: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of resorcinol with butyric acid.

Experimental Protocol (Zinc Chloride Catalyst)

This protocol is adapted from a common industrial synthesis method.[9][10][11]

-

Charging the Reactor: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus), add resorcinol (1.0 eq), toluene (as solvent, approx. 3-4 volumes relative to resorcinol), and anhydrous zinc chloride (1.3-1.5 eq).

-

Addition of Acylating Agent: Slowly add n-butyric acid (1.2-1.8 eq) to the stirred mixture.

-

Reaction: Heat the mixture to reflux (approximately 105-120°C).[9][11] The water generated during the reaction is continuously removed by the water separator.

-

Monitoring: Monitor the reaction progress using a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the consumption of resorcinol is complete (typically 4-6 hours).[9][10]

-

Work-up: Cool the reaction mixture to room temperature. Add water (approx. 2 volumes) to dissolve the zinc chloride complex. The mixture will separate into an organic and an aqueous layer.

-

Extraction: Separate the organic (toluene) layer. Extract the aqueous layer 2-3 times with a suitable solvent like ethyl acetate.

-

Purification: Combine all organic phases. Wash sequentially with water and a saturated sodium bicarbonate solution.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oily product.

-

Recrystallization: Purify the crude product by recrystallization from an ethanol/water or toluene mixture to obtain this compound as a solid.[9]

Quantitative Data for Friedel-Crafts Acylation

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-Butyric Acid | Zinc Chloride | Toluene | 105-110 | 4-6 | 84.7 | [9] |

| n-Butyric Acid | Zinc Chloride | n-Butyric Acid (solvent-free) | 100-120 | - | High | [11] |

| n-Butyric Acid | Zinc Chloride | Toluene | Reflux | - | 89.3 | [10] |

| Butyric Acid | BF₃·Et₂O | Chlorobenzene | 80 | - | 99 | [10] |

Fries Rearrangement

The Fries rearrangement is an alternative method that proceeds in two steps. First, resorcinol is esterified with a butyric acid derivative (like butyric anhydride or butanoyl chloride) to form a phenolic ester (resorcinol dibutyrate). This ester then undergoes an intramolecular rearrangement catalyzed by a Lewis acid to yield the target hydroxy aryl ketone.[3][12] The regioselectivity (ortho vs. para acylation) of the rearrangement is highly dependent on reaction conditions, particularly temperature.[12][13][14] Lower temperatures generally favor the para-isomer.[3]

Workflow: Fries Rearrangement

Caption: Two-step workflow for the Fries Rearrangement synthesis.

Experimental Protocol

Detailed protocols for the specific synthesis of this compound via Fries rearrangement are less common in readily available literature compared to Friedel-Crafts acylation. However, a general procedure can be outlined based on the known mechanism.[12][13][14][15]

-

Esterification: React resorcinol (1.0 eq) with butyric anhydride (2.2 eq) in the presence of a base catalyst (e.g., pyridine) or a small amount of strong acid to form resorcinol dibutyrate. Purify the resulting ester by distillation or chromatography.

-

Rearrangement: Dissolve the purified resorcinol dibutyrate in a suitable solvent (e.g., nitrobenzene or nitromethane). Cool the solution (typically below 60°C to favor para-substitution).[3]

-

Catalyst Addition: Add a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), portion-wise while maintaining the low temperature.[13][14]

-

Reaction: Allow the reaction to proceed with stirring for several hours. The optimal time and temperature must be determined empirically to maximize the yield of the desired isomer.

-

Work-up: Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the final product using column chromatography or recrystallization.

Quantitative Data for Fries Rearrangement

Quantitative data for this specific molecule is sparse in the provided results. The yield is highly dependent on achieving the correct regioselectivity. For related phenolic esters, yields for the para-rearranged product are reported to be in the range of 80-92% under optimized low-temperature conditions with AlCl₃ in nitromethane.[14]

| Reactant | Catalyst | Solvent | Temperature | Key Feature | Yield (%) | Reference |

| Phenolic Esters (general) | AlCl₃ | Nitromethane | Low Temp. (<60°C) | Favors para-product | Moderate to Good | [3][13] |

| Phenyl Benzoate | AlCl₃ | Nitromethane | Room Temp. | Model Reaction | 92 | [14] |

Houben-Hoesch Reaction

The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones from electron-rich phenols or phenol ethers and nitriles.[16][17] For the synthesis of this compound, resorcinol would react with butyronitrile (CH₃CH₂CH₂CN) in the presence of a Lewis acid catalyst and hydrogen chloride (HCl). The reaction proceeds through an imine intermediate, which is subsequently hydrolyzed to the ketone.[16] This method is particularly effective for polyhydroxyphenols like resorcinol.[17]

Reaction Pathway: Houben-Hoesch Reaction

Caption: Houben-Hoesch synthesis via a ketimine intermediate.

Experimental Protocol (General)

-

Setup: Suspend resorcinol (1.0 eq) and a Lewis acid catalyst (e.g., anhydrous zinc chloride, 1.0 eq) in a suitable anhydrous solvent (e.g., dry ether).

-

Reagent Addition: Add butyronitrile (1.1 eq) to the mixture.

-

HCl Gas: Pass a stream of dry hydrogen chloride (HCl) gas through the cooled (0-5°C) and vigorously stirred solution. The reaction can take several hours. An imine hydrochloride salt will typically precipitate.

-

Isolation of Intermediate: Filter the precipitated ketimine salt and wash with anhydrous ether.

-

Hydrolysis: Heat the isolated salt in water or dilute acid to hydrolyze the imine to the corresponding ketone.

-

Purification: Cool the solution and collect the precipitated product by filtration. The crude product can be further purified by recrystallization.

Quantitative Data for Houben-Hoesch Reaction

| Phenol | Nitrile | Catalyst | Key Feature |

| Phloroglucinol | Acetonitrile | HCl, AlCl₃ | Synthesis of 2,4,6-Trihydroxyacetophenone |

| Polyphenols (general) | Alkyl Nitriles | HCl, ZnCl₂ | Effective for highly activated rings |

Comparative Summary

| Method | Key Reactants | Catalyst | Advantages | Disadvantages | Typical Yield |

| Friedel-Crafts Acylation | Resorcinol, Butyric Acid/Chloride | Lewis Acid (ZnCl₂, AlCl₃, BF₃) | Direct, one-pot, high yielding, industrially scalable. | Requires stoichiometric or excess catalyst; catalyst can be moisture-sensitive.[5][7] | 85-99% |

| Fries Rearrangement | Resorcinol Butyrate Ester | Lewis Acid (AlCl₃) | Useful when direct acylation is problematic; can offer regioselectivity. | Two-step process; risk of isomer formation; conditions can be harsh.[12][15] | Moderate-Good |

| Houben-Hoesch Reaction | Resorcinol, Butyronitrile | HCl, Lewis Acid | Good for highly activated phenols; avoids polyacylation. | Requires handling of HCl gas; nitrile may be less available than carboxylic acid. | Good (inferred) |

References

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. Resorcinol - Wikipedia [en.wikipedia.org]

- 3. This compound | 4390-92-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. future4200.com [future4200.com]

- 9. Novel 4-butylresorcinol synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 10. 2',4'-dihydroxybutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 11. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]

- 12. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 13. ajchem-a.com [ajchem-a.com]

- 14. ajchem-a.com [ajchem-a.com]

- 15. Fries Rearrangement [organic-chemistry.org]

- 16. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 17. Chemicals [chemicals.thermofisher.cn]

An In-depth Technical Guide to the Physicochemical Properties of 4-Butylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylresorcinol, also known by its IUPAC name 4-butylbenzene-1,3-diol, is a resorcinol derivative that has garnered significant attention in the fields of dermatology and cosmetology for its potent skin-lightening effects.[1][2] Its primary mechanism of action involves the inhibition of key enzymes in the melanin biosynthesis pathway, making it a valuable active ingredient in the treatment of hyperpigmentation disorders such as melasma and age spots.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of 4-butylresorcinol, along with detailed experimental protocols and a visualization of its biological mechanism.

Physicochemical Properties

The physicochemical properties of 4-Butylresorcinol are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the tables below.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 4-butylbenzene-1,3-diol | [1][6] |

| Common Names | 4-n-Butylresorcinol, Rucinol | [2] |

| CAS Number | 18979-61-8 | [2][6][7] |

| Molecular Formula | C₁₀H₁₄O₂ | [6][8] |

| Molecular Weight | 166.22 g/mol | [8] |

| Chemical Structure |

| [6] |

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 50-55 °C | [9] |

| Boiling Point | 300-301 °C at 760 mmHg (estimated) | [7] |

| Solubility | Slightly soluble in water. Soluble in most organic solvents, methanol, and methylene chloride. | [9] |

| logP (Octanol-Water Partition Coefficient) | 2.4 (estimated) | [7] |

| pKa (Predicted) | 9.95 ± 0.18 | [8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 4-Butylresorcinol are outlined below. These protocols are adapted from standard laboratory procedures and are intended to provide a framework for researchers.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of 4-Butylresorcinol.

Materials:

-

4-Butylresorcinol, crystalline powder

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the 4-Butylresorcinol sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially, until the temperature is approximately 15-20°C below the expected melting point (around 30-35°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of 4-Butylresorcinol in various solvents.

Materials:

-

4-Butylresorcinol

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO, propylene glycol)

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Spectrophotometer (for quantitative analysis)

Procedure (Qualitative):

-

Add a small, accurately weighed amount of 4-Butylresorcinol (e.g., 10 mg) to a vial containing a known volume of solvent (e.g., 1 mL).

-

Cap the vial and vortex or stir the mixture vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the substance is considered soluble in that solvent at that concentration. If not, it is classified as partially soluble or insoluble.

Procedure (Quantitative - using UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of 4-Butylresorcinol in a suitable solvent (in which it is freely soluble, e.g., methanol) of known concentrations.

-

Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) to generate a calibration curve. The λmax for 4-Butylresorcinol can be determined by scanning a dilute solution over a range of UV wavelengths.[10][11]

-

Prepare a saturated solution of 4-Butylresorcinol in the solvent of interest by adding an excess of the compound to the solvent and stirring until equilibrium is reached (e.g., 24 hours).

-

Filter the saturated solution to remove any undissolved solid.

-

Dilute a known volume of the clear filtrate with the solvent used for the calibration curve.

-

Measure the absorbance of the diluted filtrate at the λmax.

-

Use the calibration curve to determine the concentration of 4-Butylresorcinol in the diluted sample and calculate the solubility in the original saturated solution.

Determination of pKa (Spectrophotometric Method)

Objective: To experimentally determine the acid dissociation constant (pKa) of 4-Butylresorcinol.

Materials:

-

4-Butylresorcinol

-

A series of buffer solutions with a range of known pH values (e.g., pH 8 to 11)

-

UV-Vis Spectrophotometer

-

pH meter

Procedure:

-

Prepare a stock solution of 4-Butylresorcinol in a suitable solvent (e.g., methanol).

-

For each buffer solution, add a small, constant volume of the 4-Butylresorcinol stock solution to a cuvette and dilute with the buffer to a final constant volume.

-

Measure the UV absorbance spectrum of each solution over a relevant wavelength range to identify the λmax for both the protonated (acidic) and deprotonated (basic) forms of the molecule.

-

Measure the absorbance of each solution at the λmax of the deprotonated species.

-

Plot the absorbance values against the corresponding pH values of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Mechanism of Action and Signaling Pathway

4-Butylresorcinol exerts its depigmenting effect primarily through the potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[3][4][12] It also demonstrates an inhibitory effect on tyrosinase-related protein-1 (TRP-1).[8] The mechanism is multifaceted, involving not only competitive inhibition of the enzyme's active site but also the enhancement of its proteolytic degradation.[13]

References

- 1. 4-BUTYLRESORCINOL - Ataman Kimya [atamanchemicals.com]

- 2. 4-Butylresorcinol - Wikipedia [en.wikipedia.org]

- 3. qvsiete.com [qvsiete.com]

- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. 4-Butylresorcinol | C10H14O2 | CID 205912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-butyl resorcinol, 18979-61-8 [thegoodscentscompany.com]

- 8. 4-Butylresorcinol | 18979-61-8 [chemicalbook.com]

- 9. specialchem.com [specialchem.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1-(2,4-Dihydroxyphenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dihydroxyphenyl)butan-1-one, commonly known as 4-butylresorcinol, is a potent skin-lightening agent with a well-defined mechanism of action primarily centered on the direct inhibition of key enzymes in the melanogenesis pathway. This technical guide provides a comprehensive overview of its molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways. Its high efficacy and favorable safety profile make it a compound of significant interest for the development of topical treatments for hyperpigmentation disorders.

Core Mechanism of Action: Potent Inhibition of Tyrosinase

The principal mechanism by which 4-butylresorcinol exerts its hypopigmenting effect is through the potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4] This direct inhibition effectively blocks the initial and crucial steps of melanogenesis.[5]

Furthermore, evidence suggests that 4-butylresorcinol also inhibits tyrosinase-related protein-1 (TRP-1), another important enzyme involved in the later stages of eumelanin production.[6][7][8][9] This dual inhibition of both tyrosinase and TRP-1 contributes to its superior efficacy in reducing melanin content.

Secondary Mechanism: Enhancement of Tyrosinase Degradation

Beyond enzymatic inhibition, 4-butylresorcinol has been shown to reduce the protein levels of tyrosinase without affecting its mRNA levels.[4] This indicates a post-transcriptional mechanism of action. The proposed pathway involves the activation of p38 mitogen-activated protein kinase (MAPK), which leads to an increase in the ubiquitination of tyrosinase.[4] This ubiquitination marks the tyrosinase enzyme for proteolytic degradation by the proteasome, thereby reducing the total amount of available enzyme for melanin synthesis.[4]

Specificity of Action

Notably, the hypopigmentary effect of 4-butylresorcinol appears to be highly specific to the melanogenesis pathway. Studies have shown that it does not induce the activation of extracellular signal-regulated kinase (ERK) or Akt signaling pathways, nor does it affect the degradation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[2][10][11][12][13][14] Additionally, it has no effect on cAMP response element-binding protein (CREB) phosphorylation, which is upstream of MITF expression.[2][10][11][12][13][14] This specificity distinguishes it from other depigmenting agents that may act through broader cellular signaling pathways.

Quantitative Data: Inhibitory Efficacy

The potency of this compound as a tyrosinase inhibitor has been quantified in various studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating its superiority over other well-known hypopigmenting agents.

Table 1: Inhibition of Human Tyrosinase Activity

| Compound | IC50 (μmol/L) | Reference(s) |

| This compound | 21 | [1] |

| Kojic Acid | 500 | [1] |

| Arbutin | in the millimolar range | [1] |

| Hydroquinone | in the millimolar range | [1] |

Table 2: Inhibition of Melanin Production in MelanoDerm™ Skin Model

| Compound | IC50 (μmol/L) | Reference(s) |

| This compound | 13.5 | [1] |

| Hydroquinone | < 40 | [1] |

| Kojic Acid | > 400 | [1] |

| Arbutin | > 5000 | [1] |

Table 3: Comparison with Other Resorcinol Derivatives on Human Tyrosinase

| Compound | IC50 (μmol/L) | Reference(s) |

| 4-Butylresorcinol | 21 | [15] |

| 4-Hexylresorcinol | 94 | [15] |

| 4-Phenylethylresorcinol | 131 | [15] |

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Human Tyrosinase Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of this compound on human tyrosinase activity.

Materials:

-

Recombinant human tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8-7.0)

-

This compound (test compound)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, various concentrations of the test compound, and a fixed concentration of human tyrosinase.

-

Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding L-DOPA solution to each well.

-

Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals for a specified duration.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Melanin Content Assay in B16F10 Melanoma Cells

Objective: To assess the effect of this compound on melanin synthesis in a cellular model.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis

-

This compound (test compound)

-

1N NaOH

-

96-well microplate reader

Procedure:

-

Seed B16F10 cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound in the presence of α-MSH for a specified period (e.g., 72 hours).

-

After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.

-

To measure melanin content, dissolve the cell pellets in 1N NaOH by heating at 80°C for 1 hour.

-

Measure the absorbance of the supernatant at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of each sample.

-

Calculate the percentage of melanin inhibition relative to the α-MSH-treated control cells.

Western Blot for Tyrosinase Protein Levels

Objective: To determine the effect of this compound on the expression level of tyrosinase protein.

Materials:

-

B16F10 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against tyrosinase

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Treat B16F10 cells with this compound for a designated time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against tyrosinase.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the tyrosinase protein levels.

Clinical Significance and Applications

Clinical studies have consistently demonstrated the efficacy and safety of topically applied 4-butylresorcinol for the treatment of hyperpigmentation.[1][15] It has shown significant effectiveness in reducing the appearance of age spots and melasma.[7][9][15] In comparative studies, 4-butylresorcinol was found to be more effective than 4-hexylresorcinol and 4-phenylethylresorcinol in lightening age spots.[15] Formulations containing 0.1% and 0.3% 4-butylresorcinol have been shown to be safe and well-tolerated in clinical trials for melasma.[7][8][16]

Conclusion

This compound is a highly effective and specific inhibitor of melanogenesis. Its primary mechanism of action involves the potent competitive inhibition of tyrosinase and TRP-1, key enzymes in the melanin synthesis pathway. A secondary mechanism involving the p38 MAPK-mediated ubiquitination and subsequent proteasomal degradation of tyrosinase further contributes to its efficacy. The compound's targeted action, without interference with major cellular signaling pathways like ERK and Akt, underscores its specificity. The substantial body of in vitro, ex vivo, and clinical data supports its position as a leading active ingredient in the development of advanced dermatological products for the management of hyperpigmentation disorders.

References

- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]

- 4. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Melanogenesis by Some Well-Known Polyphenolics: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream: an Indian multicentric study on melasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 4-Butylresorcinol | Tyrosinase | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. qvsiete.com [qvsiete.com]

- 16. snu.elsevierpure.com [snu.elsevierpure.com]

An In-depth Technical Guide to the Structural Elucidation and Characterization of Resorcinolbutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining "Resorcinolbutanone"

The term "resorcinolbutanone" designates a butanone moiety attached to a resorcinol (1,3-dihydroxybenzene) core. This nomenclature can refer to two primary isomers, distinguished by the position of the carbonyl group on the butyl chain. The most probable structures are 4-(2,4-dihydroxyphenyl)butan-2-one and 1-(2,4-dihydroxyphenyl)butan-1-one (also known as 2',4'-dihydroxybutyrophenone). Due to the limited availability of direct experimental data for the former, this guide will focus on its predicted characteristics, drawing analogies from structurally related compounds, and will present the available information for the latter, more documented isomer.

These compounds are of interest due to their structural analogy to other bioactive phenolic ketones, such as raspberry ketone [4-(4-hydroxyphenyl)butan-2-one], and the known antioxidant and anti-inflammatory properties of the resorcinol scaffold. This document provides a comprehensive overview of the synthetic routes, structural elucidation techniques, and potential biological activities relevant to these molecules.

Structural Elucidation

The definitive identification of resorcinolbutanone isomers relies on a combination of spectroscopic techniques. While specific data for 4-(2,4-dihydroxyphenyl)butan-2-one is scarce in the literature, its expected spectral characteristics can be inferred from its structure and comparison with analogues.

Data Presentation: Spectroscopic Characteristics

The following tables summarize the predicted and known spectroscopic data for the two primary isomers of resorcinolbutanone.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for 4-(2,4-dihydroxyphenyl)butan-2-one

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Proton | 2.15 | Singlet | 3H | -CH₃ (keto group) |

| 2.80 | Triplet | 2H | -CH₂- (adjacent to keto) | |

| 2.95 | Triplet | 2H | -CH₂- (benzylic) | |

| 6.3-6.5 | Multiplet | 2H | Aromatic H | |

| 6.9-7.1 | Multiplet | 1H | Aromatic H | |

| 5.0-6.0 | Broad Singlet | 1H | Ar-OH | |

| 8.0-9.0 | Broad Singlet | 1H | Ar-OH | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbon | 208-210 | C=O | ||

| 155-160 | C-OH (aromatic) | |||

| 130-135 | C-H (aromatic) | |||

| 115-120 | C-CH₂ (aromatic) | |||

| 102-108 | C-H (aromatic) | |||

| 45-50 | -CH₂- (adjacent to keto) | |||

| 30-35 | -CH₃ (keto group) | |||

| 25-30 | -CH₂- (benzylic) |

Table 2: Known Properties of this compound (2',4'-Dihydroxybutyrophenone)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | Solid | [2] |

| CAS Number | 4390-92-5 | [1][2][3] |

| Boiling Point | 338.5 °C at 760 mmHg | [2] |

| pKa | 7.72 ± 0.35 | [2] |

Table 3: Predicted IR and Mass Spectrometry Data for Resorcinolbutanone Isomers

| Technique | Predicted/Known Peaks | Assignment |

| IR (Infrared Spectroscopy) | 3200-3500 cm⁻¹ (broad) | O-H stretch (phenolic) |

| 2850-3000 cm⁻¹ | C-H stretch (aliphatic) | |

| ~1710 cm⁻¹ (for 4-(2,4...)) | C=O stretch (aliphatic ketone) | |

| ~1640 cm⁻¹ (for 1-(2,4...)) | C=O stretch (aryl ketone, H-bonded) | |

| 1500-1600 cm⁻¹ | C=C stretch (aromatic) | |

| MS (Mass Spectrometry) | m/z 180 [M]⁺ | Molecular Ion |

| m/z 165 | [M-CH₃]⁺ | |

| m/z 121 | [M-CH₂COCH₃]⁺ (McLafferty for 4-(2,4...)) | |

| m/z 137 | [M-C₃H₇]⁺ (for 1-(2,4...)) | |

| m/z 110 | Dihydroxybenzene fragment |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of resorcinolbutanone are crucial for reproducible research.

Synthesis Protocol: Proposed Houben-Hoesch Reaction for 4-(2,4-dihydroxyphenyl)butan-2-one

The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones from electron-rich phenols and nitriles.[4][5]

-

Reagents and Materials : Resorcinol, 3-oxobutanenitrile (acetoacetonitrile), anhydrous zinc chloride (ZnCl₂), anhydrous diethyl ether, gaseous hydrogen chloride (HCl), hydrochloric acid (aqueous), sodium bicarbonate solution, magnesium sulfate, rotary evaporator, standard glassware.

-

Procedure :

-

A solution of resorcinol (1.0 eq) and 3-oxobutanenitrile (1.1 eq) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer.

-

Anhydrous zinc chloride (1.2 eq) is added, and the mixture is cooled to 0°C in an ice bath.

-

A stream of dry hydrogen chloride gas is bubbled through the stirred solution for 3-4 hours.

-

The reaction mixture is allowed to stand at room temperature overnight, during which a ketimine hydrochloride precipitate is expected to form.

-

The ether is decanted, and the residue is hydrolyzed by heating with aqueous hydrochloric acid (10%) at 100°C for 1-2 hours.

-

The solution is cooled, and the crude product is extracted with ethyl acetate.

-

The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel.

-

Synthesis Protocol: Nencki Reaction for this compound

This procedure is adapted from established methods for the acylation of resorcinol.[1][6]

-

Reagents and Materials : Resorcinol, n-butyric acid, anhydrous zinc chloride (ZnCl₂), toluene, saturated sodium bicarbonate solution, hydrochloric acid, standard glassware for reflux with a water separator (e.g., Dean-Stark apparatus).

-

Procedure :

-

To a suitable reaction flask, add resorcinol (1.5 mol) and toluene (1.0 L).[1]

-

With stirring, slowly add n-butyric acid (1.8 mol) followed by anhydrous zinc chloride (1.8 mol) as the catalyst.[1]

-

Heat the mixture to reflux, collecting the water generated during the reaction using a water separator.[1]

-

Monitor the reaction progress by gas chromatography (GC).[1]

-

Upon completion, cool the mixture and remove the zinc catalyst (e.g., by filtration or aqueous wash).[1]

-

Wash the organic phase sequentially with water and saturated sodium bicarbonate solution.[1]

-

Concentrate the organic phase under reduced pressure to obtain the crude 2',4'-dihydroxybutyrophenone.[1]

-

Further purification can be achieved by recrystallization or column chromatography.

-

Visualization of Workflows and Pathways

Experimental and Logical Diagrams

Caption: Workflow for Synthesis and Structural Elucidation.

Potential Biological Activity and Signaling Pathway

Phenolic compounds, including resorcinol derivatives, are widely recognized for their antioxidant and anti-inflammatory properties.[5][7][8] They can act as radical scavengers and modulate inflammatory signaling pathways. While the specific activity of resorcinolbutanone has not been extensively studied, it is plausible that it exerts anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Caption: Postulated Anti-Inflammatory Signaling Pathway.

References

- 1. 2',4'-dihydroxybutyrophenone | 4390-92-5 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 2’,4’-Dihydroxybutyrophenone | SIELC Technologies [sielc.com]

- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Butylresorcinol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butylresorcinol, a potent tyrosinase inhibitor, is a cornerstone ingredient in dermatological and cosmetic formulations for treating hyperpigmentation. Its efficacy in inhibiting melanin synthesis has driven extensive research into the synthesis of its derivatives and analogues to enhance potency, improve stability, and modulate pharmacokinetic properties. This technical guide provides a comprehensive overview of the core synthetic methodologies for 4-butylresorcinol and its related compounds. It includes detailed experimental protocols for key reactions, a comparative analysis of synthetic routes, and quantitative data on the biological activity of these molecules. Furthermore, this guide illustrates the underlying biochemical pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers in medicinal chemistry and drug development.

Introduction to 4-Butylresorcinol and its Significance

4-n-butylresorcinol is a derivative of resorcinol that has garnered significant attention for its potent inhibitory effects on tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2] Compared to other well-known skin-whitening agents like kojic acid and arbutin, 4-butylresorcinol exhibits superior tyrosinase inhibitory activity at lower concentrations.[3] Its primary mechanism of action is the direct, competitive inhibition of tyrosinase, which catalyzes the conversion of L-tyrosine to dopaquinone, a crucial step in the melanin production pathway.[1][4] Studies have shown that its hypopigmentary effect results from this direct inhibition, without significantly affecting signaling pathways such as ERK or Akt that can also modulate melanogenesis.[1][2]

The clinical effectiveness of 4-butylresorcinol in reducing the appearance of age spots and melasma has been demonstrated, making it a valuable active ingredient.[5] However, challenges such as potential skin irritation and compound instability have spurred the development of derivatives and analogues.[3] The goal of these synthetic efforts is to create novel compounds with improved safety profiles, enhanced skin penetration, and potentially greater efficacy.

Core Synthetic Strategies for 4-Alkylresorcinols

The synthesis of 4-butylresorcinol and its analogues predominantly follows a two-step process: an acylation or condensation reaction to introduce the carbonyl-containing side chain, followed by a reduction of the keto group.

Route 1: Friedel-Crafts Acylation Followed by Reduction

This is the most conventional and widely employed method for synthesizing 4-alkylresorcinols. It involves the electrophilic acylation of the electron-rich resorcinol ring, followed by the complete reduction of the resulting ketone.

-

Step 1: Friedel-Crafts Acylation: Resorcinol is reacted with an acylating agent, such as butyric acid or butyryl chloride, in the presence of a Lewis acid catalyst (e.g., zinc chloride, aluminum trichloride) or a Brønsted acid.[6] This reaction introduces the butyryl group at the 4-position of the resorcinol ring to form 4-butyrylresorcinol. The use of stoichiometric or even excess amounts of the catalyst is often necessary.[6]

-

Step 2: Reduction of the Acyl Group: The carbonyl group of 4-butyrylresorcinol is reduced to a methylene group (CH₂) to yield 4-butylresorcinol. Several reduction methods are available, with the choice depending on the presence of other functional groups in the molecule and desired reaction conditions.[7][8]

-

Clemmensen Reduction: This classic method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[7] It is highly effective for aryl ketones but is performed under harsh acidic conditions, making it unsuitable for acid-sensitive substrates.[9][10]

-

Wolff-Kishner Reduction: This reaction employs hydrazine (NH₂NH₂) and a strong base (e.g., KOH) at high temperatures.[7] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common variant.[11] It is ideal for substrates that are stable in strong base but may not be suitable for thermally labile compounds.[8][12]

-

Catalytic Hydrogenation: A greener and often milder alternative involves the use of a catalyst, typically palladium on carbon (Pd/C), with a hydrogen source.[13][14] Hydrogen gas (H₂) can be used, but for safety and convenience, hydrogen donors like polymethylhydrosiloxane (PMHS) are also effective.[15] This method avoids the use of toxic metals like mercury and harsh acidic or basic conditions.

-

Other Methods: A two-step reduction using sodium borohydride to form the alcohol, followed by reduction with Raney Nickel, has also been reported, offering high yields under relatively mild conditions.[16]

-

Figure 1: Core synthetic routes to 4-Butylresorcinol.

Alternative Synthetic Routes

While less common, other routes have been developed. One such method involves the Claisen-Schmidt condensation of 4-acetylresorcinol with an alkyl aldehyde (like propionaldehyde) under basic conditions. This forms an α,β-unsaturated ketone intermediate, which is then reduced via catalytic hydrogenation to yield the final 4-alkylresorcinol.

Synthesis of 4-Butylresorcinol Derivatives and Analogues

Modifying the core 4-butylresorcinol structure is a key strategy for developing new agents with improved properties.

Ester Derivatives

Esterification of the hydroxyl groups on the resorcinol ring or modification of the alkyl chain with an ester moiety can alter the compound's lipophilicity and skin permeability. In one study, twelve resorcinol derivatives were synthesized by linking L-ascorb-6-yl, ethyl, and glyceryl groups to the core structure via alkyl chains of varying lengths.[3] This approach aims to create compounds that are more effective and safer than the parent molecule.[3]

Figure 2: General workflow for ester derivative synthesis.

Polymeric Derivatives for Delivery Systems

4-Butylresorcinol can be chemically modified to act as an initiator for polymerization, creating novel drug delivery systems. For instance, a bromoester-modified 4-butylresorcinol was used as an initiator in Atom Transfer Radical Polymerization (ATRP) to synthesize amphiphilic copolymers.[17] These copolymers can self-assemble into micelles to encapsulate and deliver other cosmetic active ingredients like vitamins.[17]

Detailed Experimental Protocols

The following protocols are synthesized from published literature and patents, providing a practical guide for laboratory synthesis.

Protocol 1: Synthesis of 4-Butyrylresorcinol via Friedel-Crafts Acylation[15]

-

Reaction Setup: To a 2000 mL three-necked flask equipped with a mechanical stirrer and a water separator, add resorcinol (220g, 1.0 eq), toluene (700 mL), zinc chloride (350 g, 1.3 eq), and butyric acid (220 g, 1.25 eq).

-

Reaction: Heat the mixture to 105-110°C and maintain the reaction for 4-6 hours. Monitor the reaction progress using HPLC.

-

Work-up: After the reaction is complete, cool the mixture and add 500g of water to the flask, resulting in a red solution.

-

Purification: Distill off the toluene under heating. Cool the remaining aqueous solution to room temperature and extract 2-3 times with 200 mL of ethyl acetate per extraction.

-

Isolation: Combine the organic phases, concentrate to dryness to obtain an oil. Recrystallize the oil from an ethanol/water mixture and dry to obtain the 4-butyrylresorcinol product.

-

Expected Yield: Approximately 84.7%.[15]

Protocol 2: Synthesis of 4-Butylresorcinol via Huang-Minlon Reduction[11]

-

Reaction Setup: In a suitable flask, dissolve 4-butyrylresorcinol and an alkali (e.g., potassium hydroxide) in an organic solvent (e.g., diethylene glycol).

-

Hydrazone Formation: Add an excess of hydrazine hydrate to the solution and heat at reflux for 1-3 hours.

-

Reduction: Distill off the excess hydrazine hydrate and water until the reaction temperature reaches 170-220°C.

-

Reaction Completion: Maintain the reaction at this temperature and reflux for 1-4 hours until the reaction is complete (monitor by TLC or HPLC).

-

Work-up: Cool the reaction mixture, neutralize with acid (e.g., HCl), and perform an extraction with a suitable organic solvent.

-

Isolation: Wash the organic phase, dry it over an anhydrous salt (e.g., MgSO₄), concentrate under reduced pressure, and recrystallize to obtain pure 4-butylresorcinol.

Protocol 3: Synthesis of 4-Butylresorcinol via Catalytic Hydrogenation with PMHS[15]

-

Reaction Setup: In a 2000 mL three-necked flask, add 4-butyrylresorcinol (300 g, 1.0 eq), 5% Pd/C (2 g, 0.007x), and methanol (1200 mL).

-

Addition of Hydrogen Source: Add polymethylhydrosiloxane (PMHS, 320 mL, hydrogen equivalent > 5 eq).

-

Reaction: Raise the temperature to 50°C and stir for 3-4 hours. Monitor the reaction completion by HPLC.

-

Catalyst Removal: Filter off the palladium on carbon catalyst.

-

Isolation: Concentrate the mother liquor to dryness under reduced pressure to obtain an oily substance.

-

Purification: Recrystallize the product from n-hexane, optionally using activated carbon for decolorization, to obtain 4-butylresorcinol.

-

Expected Yield: Approximately 72.3%.[15]

Protocol 4: General Procedure for Synthesis of Ethyl Ester Derivatives[3]

-

Reaction Setup: To a solution of the appropriate 4-(carboxyalkyl)resorcinol intermediate in ethanol (2 mL), add concentrated H₂SO₄ (10 µL) at room temperature.

-

Reaction: Stir the mixture at 80°C for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water (10 mL).

-

Extraction: Extract the resulting solution with a hexane/ethyl acetate mixture (1:1, 10 mL).

-

Purification: Wash the organic extract successively with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

-

Isolation: After filtration, concentrate the filtrate in vacuo. Purify the residue by silica gel column chromatography to obtain the desired ester derivative.

Quantitative Data and Structure-Activity Relationship

The efficacy of 4-butylresorcinol and its analogues is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against tyrosinase. A lower IC₅₀ value indicates higher potency.

Table 1: Comparison of Tyrosinase Inhibitory Activity

| Compound | Tyrosinase Source | IC₅₀ (µmol/L) | Reference(s) |

| 4-Butylresorcinol | Human | 21 | [5][18] |

| Mushroom | 11.27 | [19] | |

| 4-Hexylresorcinol | Human | 94 | |

| 4-Phenylethylresorcinol | Human | 131 | [20] |

| Kojic Acid | Human | 500 | [5][18] |

| Arbutin | Human | ~6500 | [5] |

| Hydroquinone | Human | ~4400 | [5] |

Data compiled from multiple sources highlight the superior in vitro potency of 4-Butylresorcinol against human tyrosinase compared to commonly used depigmenting agents.[5][18]

Mechanism of Action and Signaling Pathways

Melanin synthesis, or melanogenesis, is a complex process occurring within melanosomes in melanocytes. The process is primarily regulated by the enzyme tyrosinase.

// Nodes UV [label="UV Radiation / α-MSH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; MC1R [label="MC1R Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#FFFFFF", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#FFFFFF", fontcolor="#202124"]; MITF [label="MITF\n(Transcription Factor)", fillcolor="#FBBC05", fontcolor="#202124"]; Tyrosinase_Gene [label="Tyrosinase Gene\nExpression", fillcolor="#FFFFFF", fontcolor="#202124"]; Tyrosinase [label="Tyrosinase Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Tyrosine [label="L-Tyrosine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; L_DOPA [label="L-DOPA", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Dopaquinone [label="Dopaquinone", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Melanin [label="Melanin", shape=box, fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor [label="4-Butylresorcinol\n& Analogues", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges UV -> MC1R [label="Stimulates"]; MC1R -> AC; AC -> cAMP; cAMP -> PKA; PKA -> CREB; CREB -> MITF [label="Activates"]; MITF -> Tyrosinase_Gene [label="Upregulates"]; Tyrosinase_Gene -> Tyrosinase; L_Tyrosine -> L_DOPA [arrowhead=normal, headlabel=" Tyrosinase", fontcolor="#5F6368"]; L_DOPA -> Dopaquinone [arrowhead=normal, headlabel=" Tyrosinase", fontcolor="#5F6368"]; Dopaquinone -> Melanin [label="Multiple Steps"];

// Inhibition Inhibitor -> Tyrosinase [arrowhead=tee, color="#EA4335", style=dashed, label=" Competitive\n Inhibition ", fontcolor="#EA4335"]; } }

Figure 3: Simplified melanogenesis pathway and the inhibition point of 4-Butylresorcinol.

External stimuli, such as UV radiation, trigger the release of signaling molecules like α-melanocyte-stimulating hormone (α-MSH).[21] This hormone binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a cascade that increases intracellular cyclic AMP (cAMP).[22][23] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor.[24] Activated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte function.[22] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase.

4-Butylresorcinol and its active analogues exert their effect by directly binding to the active site of the tyrosinase enzyme, competitively inhibiting its ability to convert L-tyrosine into precursors of melanin.[1][20] This direct inhibition is the primary mechanism for their depigmenting action.[2]

Conclusion

The synthesis of 4-butylresorcinol and its analogues remains a field of active research, driven by the demand for effective and safe treatments for hyperpigmentation. The foundational synthetic route via Friedel-Crafts acylation followed by reduction is robust and versatile, allowing for numerous modifications. The development of greener reduction methods and the synthesis of novel derivatives, including esters and polymer conjugates, offer promising avenues for creating next-generation skin-lightening agents. A thorough understanding of these synthetic strategies, coupled with quantitative biological evaluation and an appreciation of the underlying mechanism of action, is critical for professionals engaged in the discovery and development of new dermatological therapies.

References

- 1. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. future4200.com [future4200.com]

- 7. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. CN103159596A - Preparation method for 4-butylresorcinol - Google Patents [patents.google.com]

- 12. organic chemistry - Clemmensen reduction vs. Wolff-Kishner reduction - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Novel 4-butylresorcinol synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN110511117B - Method for synthesizing 4-n-butylresorcinol by microchannel reaction - Google Patents [patents.google.com]

- 17. 4-n-Butylresorcinol-Based Linear and Graft Polymethacrylates for Arbutin and Vitamins Delivery by Micellar Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 1-(2,4-Dihydroxyphenyl)butan-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,4-Dihydroxyphenyl)butan-1-one, also known as 4-Butyrylresorcinol, is an aromatic ketone with a chemical structure featuring a resorcinol moiety acylated with a butyryl group.[1] This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the presence of both phenolic hydroxyl and ketone functional groups.[2] Accurate structural elucidation and purity assessment are critical for research and development, making a thorough understanding of its spectroscopic characteristics essential.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for its structural confirmation.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonym | 4-Butyrylresorcinol[1] |

| CAS Number | 4390-92-5[1][3][4] |

| Molecular Formula | C₁₀H₁₂O₃[3][4][5] |

| Molecular Weight | 180.20 g/mol [1][3][4] |

| InChIKey | IWADIQGGJLCBRK-UHFFFAOYSA-N[1][5] |

Spectroscopic Data Summary

The following sections present the predicted and expected spectroscopic data for this compound based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1] Predicted chemical shifts are provided below.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.0 - 12.0 | Broad Singlet | 2H | Phenolic -OH |

| ~6.3 - 7.7 | Multiplet | 3H | Aromatic C-H |

| ~2.9 | Triplet | 2H | -C(=O)-CH₂ - |

| ~1.6 | Sextet | 2H | -CH₂-CH₂ -CH₃ |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

Data sourced from predicted values. Actual values may vary based on solvent and experimental conditions.[1]

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~205 | C =O (Ketone) |

| ~165 | Aromatic C -OH |

| ~162 | Aromatic C -OH |

| ~133 | Aromatic C -H |

| ~114 | Aromatic C (quaternary) |

| ~108 | Aromatic C -H |

| ~45 | -C(=O)-CH₂ - |

| ~20 | -CH₂-CH₂ -CH₃ |

| ~14 | -CH₂-CH₃ |

Data sourced from predicted values. Actual values may vary based on solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by features of the phenolic hydroxyl groups, the aromatic ring, and the conjugated ketone.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Band |

|---|---|---|

| 3500 - 3200 | O-H (Phenol) | Strong, very broad |

| 3100 - 3000 | C-H (Aromatic) | Medium to weak |

| 2960 - 2850 | C-H (Aliphatic) | Medium |

| 1685 - 1665 | C=O (Aromatic Ketone) | Strong, sharp[6] |

| 1610, 1500, 1450 | C=C (Aromatic) | Medium to strong, sharp |

| ~1260 | C-O (Phenol) | Strong |

Note: The ketone C=O stretch is at a lower wavenumber than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 5: Predicted High-Resolution Mass Spectrometry Data

| m/z | Adduct / Fragment | Formula |

|---|---|---|

| 181.08592 | [M+H]⁺ | [C₁₀H₁₃O₃]⁺ |

| 203.06786 | [M+Na]⁺ | [C₁₀H₁₂O₃Na]⁺ |

| 180.07864 | [M]⁺ | [C₁₀H₁₂O₃]⁺ |

| 179.07136 | [M-H]⁻ | [C₁₀H₁₁O₃]⁻ |

| 137.05973 | [M-C₃H₅]⁺ | [C₇H₅O₃]⁺ |

| 121.02840 | [M-C₃H₅O]⁺ | [C₇H₅O₂]⁺ |

Predicted m/z values for various adducts and likely fragments from alpha-cleavage of the butyl chain. Data sourced from PubChem and typical fragmentation patterns.[1][5]

Experimental Protocols

The following protocols outline standard methodologies for acquiring the spectroscopic data presented above.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenolic compounds to ensure the hydroxyl protons are observable. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9][10][11][12]

-

Instrumentation: Utilize a Fourier-transform NMR spectrometer operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire a 1D proton spectrum using a standard pulse sequence. Ensure an adequate relaxation delay (e.g., 5 seconds) for accurate integration, especially for quantitative analysis.

-

¹³C NMR Acquisition: Acquire a 1D carbon spectrum with proton decoupling. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

-

Confirmation of -OH Protons: To unequivocally identify the phenolic hydroxyl proton signals, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The -OH peaks will disappear or significantly diminish due to proton-deuterium exchange.

IR Data Acquisition

-

Sample Preparation (ATR Method): Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Ensure firm and even contact using the pressure clamp. This method requires minimal sample preparation.

-

Sample Preparation (KBr Pellet Method): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.[13] Collect a background spectrum of the empty ATR crystal or a pure KBr pellet first, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[14]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an appropriate ion source. Electrospray ionization (ESI) is a common and effective soft ionization technique for polar molecules like phenols.[15]

-

Ionization: Introduce the sample solution into the ESI source via direct infusion or through an LC system.[16][17] Operate the source in both positive and negative ion modes to detect various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).[14]

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation to observe characteristic fragment ions.

Workflow for Structural Elucidation

The unambiguous identification of this compound is achieved by integrating data from all three primary spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination provides definitive proof of the molecule's identity and purity. The logical workflow for this process is illustrated below.

Figure 1. Logical workflow for the structural elucidation of this compound.

References

- 1. This compound | 4390-92-5 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. 1(2,4-Dihydroxyphenyl)butan-1-one,4390-92-5-chemable-chemable [chemable.net]

- 5. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 14. diva-portal.org [diva-portal.org]

- 15. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 16. rroij.com [rroij.com]

- 17. pubcompare.ai [pubcompare.ai]

The Biological Activities of 4-Butylresorcinol: A Technical Guide

Introduction

4-Butylresorcinol, also known as Rucinol, is a resorcinol derivative that has emerged as a highly potent and safe active ingredient for addressing skin hyperpigmentation.[1][2][3] Its chemical structure allows for effective interaction with key enzymes in the melanin synthesis pathway, making it a compound of significant interest for researchers, dermatologists, and drug development professionals.[4] Unlike traditional agents such as hydroquinone and kojic acid, 4-butylresorcinol exhibits superior inhibitory capacity against human tyrosinase with a favorable safety profile.[5][6] This guide provides an in-depth overview of the multifaceted biological activities of 4-butylresorcinol, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Primary Biological Activity: Potent Inhibition of Melanogenesis

The principal and most well-documented biological activity of 4-butylresorcinol is its ability to inhibit melanogenesis, the complex biochemical process responsible for melanin production. This activity is primarily mediated through a multi-pronged attack on the pathway's key regulatory enzyme, tyrosinase.

Mechanism 1: Direct Competitive Inhibition of Tyrosinase and TRP-1

The primary mechanism of action is the direct, competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[3][7] 4-Butylresorcinol binds to the active site of the enzyme, preventing it from catalyzing the initial steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Furthermore, it also demonstrates inhibitory effects on Tyrosinase-Related Protein-1 (TRP-1), another critical enzyme involved in the later stages of melanin formation.[2][4][8] Studies show this direct inhibition occurs without affecting signaling pathways like ERK or Akt, which can also modulate melanin synthesis.[9][10][11][12][13]

Mechanism 2: Enhanced Proteolytic Degradation of Tyrosinase

Beyond competitive inhibition, 4-butylresorcinol has a secondary mechanism that reduces the total amount of available tyrosinase enzyme within the cell. It activates the p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathway.[7] This activation leads to an increase in the ubiquitination of the tyrosinase protein. Ubiquitination marks the protein for degradation by the proteasome, effectively reducing cellular tyrosinase protein levels without altering its mRNA expression.[7] This dual-action of both inhibiting and degrading the enzyme contributes to its high efficacy.

Quantitative Efficacy Data

The potency of 4-butylresorcinol has been quantified in both in vitro biochemical assays and in vivo clinical trials, consistently demonstrating its superiority over other common depigmenting agents.

Table 1: In Vitro Inhibitory Activity of 4-Butylresorcinol and Comparator Compounds

| Compound | Inhibition of Human Tyrosinase (IC50) | Inhibition of Melanin Production (IC50, MelanoDerm™ Model) |

| 4-Butylresorcinol | 21 µmol/L [5][6] | 13.5 µmol/L [5][6] |

| Kojic Acid | ~500 µmol/L[5][6] | > 400 µmol/L[5][6] |

| Hydroquinone | ~4400 µmol/L[5] | < 40 µmol/L[5][6] |

| Arbutin | ~6500 µmol/L[5] | > 5000 µmol/L[5][6] |

| Note: The high potency of hydroquinone in the cellular model is believed to be due to mechanisms other than direct tyrosinase inhibition.[5][6] |

Table 2: Summary of Clinical Efficacy of 4-Butylresorcinol in Hyperpigmentation

| Condition | Concentration & Vehicle | Duration | Key Outcome | Reference |

| Melasma | 0.1% Cream | 8 Weeks | Significant decrease in Melanin Index (MI) vs. vehicle (p<0.0005).[14][15] | Huh SY, et al. (2010)[14][15] |

| Melasma | 0.3% Cream | 8 Weeks | 56.07% mean reduction in modified Melasma Area and Severity Index (mMASI) score (p<0.001).[16][17] | Mohan NM, et al. (2016)[16][17] |

| Melasma | 0.3% Serum | 12 Weeks | Significant clinical improvement vs. vehicle control. | Khemis A, et al. (2007) |

| Age Spots | 1% Solution | 8-12 Weeks | Visible reduction in age spot appearance, superior to 4-hexylresorcinol and 4-phenylethylresorcinol.[5] | Kolbe L, et al. (2013)[5] |

Other Biological Activities

In addition to its well-established role in melanogenesis inhibition, 4-butylresorcinol exhibits other beneficial properties relevant to dermatological applications.

-

Antioxidant Activity : 4-butylresorcinol functions as an antioxidant, capable of scavenging free radicals.[3] This activity helps protect skin cells from oxidative stress, a key contributor to skin aging and damage. One study highlighted its antioxidant properties against DPPH radicals.[18]

-